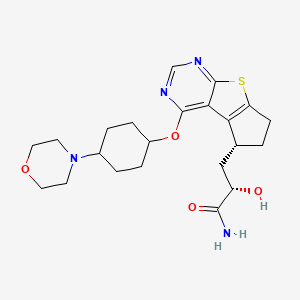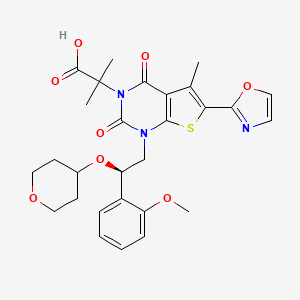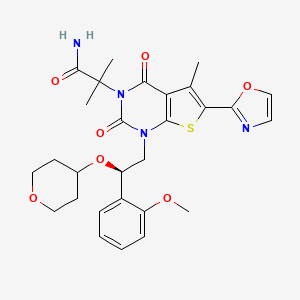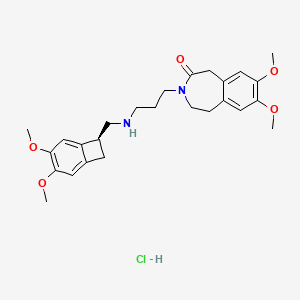
NIBR189
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
NIBR189 ejerce sus efectos uniéndose al receptor EBI2 e inhibiendo su actividad. Esta inhibición bloquea la migración de las células inmunitarias, lo que es crucial en la respuesta inmunitaria. El compuesto se dirige específicamente al receptor EBI2, evitando su interacción con ligandos endógenos como los oxiesteroles. Esta acción interrumpe las vías de señalización implicadas en la migración de células inmunitarias y la inflamación .
Análisis Bioquímico
Biochemical Properties
NIBR189 interacts with the EBI2 receptor, a G protein-coupled receptor activated by oxysterols . It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . The interaction between this compound and EBI2 plays a crucial role in the regulation of immune cell localization in secondary lymphoid organs .
Cellular Effects
This compound has been shown to block the migration of U937 cells, a human leukemic monocyte lymphoma cell line . It also blocks oxysterol-dependent activation, suggesting a role in modulating immune responses . The effects of this compound on cellular processes are largely due to its interaction with the EBI2 receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the EBI2 receptor and inhibiting its activation . This inhibition disrupts the normal functioning of the EBI2 receptor, which is involved in immune cell localization and the launching of T cell-dependent antibody responses .
Temporal Effects in Laboratory Settings
It has been shown to have good pharmacokinetic properties and oral availability in mice .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a significant impact on immune cell migration and activation
Metabolic Pathways
Given its interaction with the EBI2 receptor, it is likely involved in pathways related to immune cell localization and function .
Transport and Distribution
Given its role as an EBI2 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
As an EBI2 antagonist, it is likely to be found in areas of the cell where the EBI2 receptor is localized .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de NIBR189 implica la reacción de 4-bromobenzaldehído con cloruro de 4-metoxibenzoílo en presencia de una base para formar el compuesto intermedio. Este intermedio se hace reaccionar entonces con piperazina para producir this compound. Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y temperaturas que oscilan entre la temperatura ambiente y los 60 °C .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas de síntesis similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se purifica normalmente utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr una pureza superior al 98% .
Análisis De Reacciones Químicas
Tipos de Reacciones
NIBR189 experimenta diversas reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: El compuesto puede reducirse para formar diferentes derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como el yoduro de sodio o el carbonato de potasio.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos .
Aplicaciones Científicas De Investigación
NIBR189 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor EBI2 y su papel en diversas vías químicas.
Biología: Ayuda a comprender la migración de las células inmunitarias y el papel de EBI2 en la respuesta inmunitaria.
Medicina: Se investiga su potencial para el tratamiento de enfermedades autoinmunes y otras afecciones relacionadas con la señalización de EBI2.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen al receptor EBI2
Comparación Con Compuestos Similares
NIBR189 es único por su alta afinidad y selectividad por el receptor EBI2. Compuestos similares incluyen:
GSK682753A: Otro antagonista de EBI2 con propiedades similares pero diferente estructura química.
7α,25-dihidroxicolesterol: Un ligando endógeno para EBI2, utilizado como compuesto de referencia en los estudios.
NIBR-0213: Un compuesto estructuralmente relacionado con propiedades antagónicas similares
This compound destaca por sus potentes efectos inhibitorios y sus buenas propiedades farmacocinéticas, lo que lo convierte en una herramienta valiosa en la investigación científica y en potenciales aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHXXBRBGWUOHR-NYYWCZLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-08-2 |
Source


|
| Record name | (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


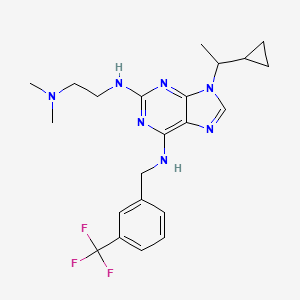
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)





